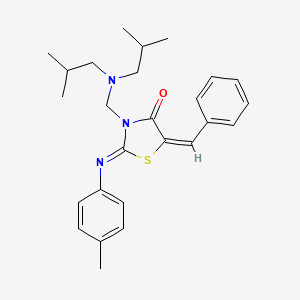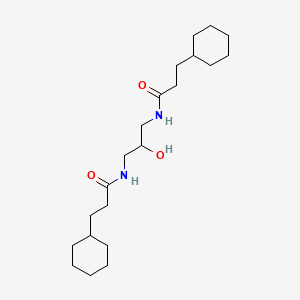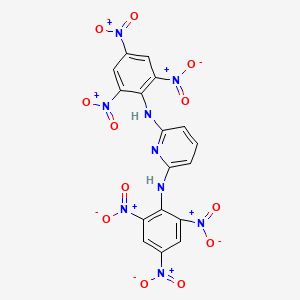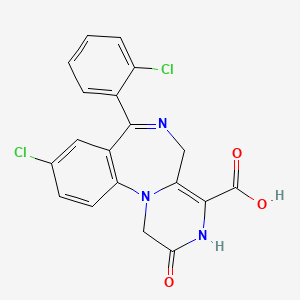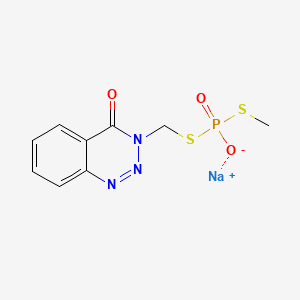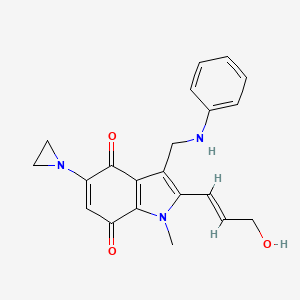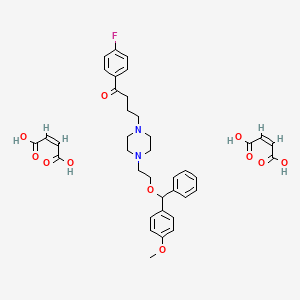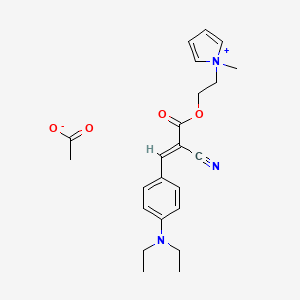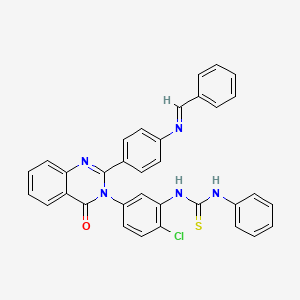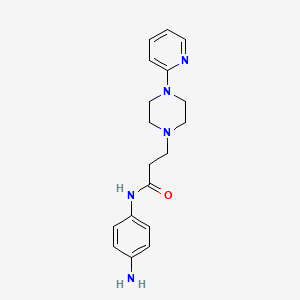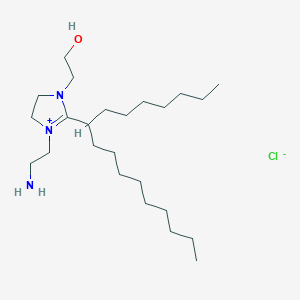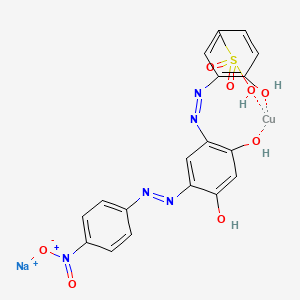
2,4(3H,5H)-Pyrimidinedione, 6-((4-chlorophenyl)amino)-5,5-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid: is a chemical compound with the molecular formula C15H18ClN3O2. It belongs to the class of barbituric acid derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorophenyl group attached to the iminobarbituric acid core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
科学研究应用
Chemistry: In chemistry, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is explored for its potential therapeutic effects, including anticonvulsant and sedative activities.
Industry: In the industrial sector, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.
作用机制
The mechanism of action of 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects on ion channels and enzyme activities contribute to its pharmacological profile. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
- 5,5-Diethyl-4-(2-chlorophenyl)iminobarbituric acid
- 5,5-Diethyl-4-(3-chlorophenyl)iminobarbituric acid
- 5,5-Diethyl-4-(4-bromophenyl)iminobarbituric acid
Comparison: Compared to its analogs, 5,5-Diethyl-4-(4-chlorophenyl)iminobarbituric acid exhibits unique chemical reactivity and biological activity due to the position and nature of the substituents on the phenyl ring. The presence of the 4-chlorophenyl group influences its pharmacokinetics and pharmacodynamics, making it distinct from other similar compounds.
属性
CAS 编号 |
87215-87-0 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)imino-5,5-diethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-14(4-2)11(17-13(20)18-12(14)19)16-10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20) |
InChI 键 |
DAEPESYMESSZGH-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=NC2=CC=C(C=C2)Cl)NC(=O)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


